molecular formula C12H15N5O3 B2649148 N-(2-(2-hydroxyethoxy)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396883-80-9

N-(2-(2-hydroxyethoxy)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide

Cat. No.: B2649148
CAS No.: 1396883-80-9
M. Wt: 277.284
InChI Key: BDMJWKGEYSHLQX-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide is a synthetic organic compound featuring a tetrazole carboxamide core. The structure consists of a phenyl-substituted 2H-tetrazole ring linked via a carboxamide group to a hydrophilic 2-(2-hydroxyethoxy)ethyl side chain. This combination of a heterocyclic scaffold and a polyether chain may influence the compound's solubility and physicochemical properties. Tetrazole-containing compounds, in general, are of significant interest in medicinal and materials chemistry. Nitrogen-containing heterocycles like tetrazole are privileged structures in drug discovery, found in numerous bioactive molecules and pharmaceuticals . Tetrazole derivatives have documented applications as anti-allergic agents . Specific research applications and mechanism of action for this exact compound are not currently detailed in the literature. Further investigation is needed to define its primary biological targets, pharmacological profile, and potential research uses in areas such as drug discovery or chemical biology. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)ethyl]-2-phenyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c18-7-9-20-8-6-13-12(19)11-14-16-17(15-11)10-4-2-1-3-5-10/h1-5,18H,6-9H2,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMJWKGEYSHLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-hydroxyethoxy)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of 2-phenyl-2H-tetrazole-5-carboxylic acid, which is then reacted with 2-(2-hydroxyethoxy)ethylamine under appropriate conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-hydroxyethoxy)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxyethyl side chain can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The nitro group in the tetrazole ring can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxyethyl side chain can yield aldehydes or carboxylic acids, while reduction of the nitro group can produce amines.

Scientific Research Applications

Synthesis of N-(2-(2-hydroxyethoxy)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of Tetrazole Ring : The tetrazole ring is synthesized through cyclization reactions involving hydrazine derivatives and carboxylic acids.
  • Substitution Reactions : The introduction of the phenyl group and the hydroxyethoxyethyl moiety occurs via nucleophilic substitution reactions.
  • Final Coupling : The final product is obtained through coupling reactions that yield the desired amide structure.

Example Synthetic Route

StepReaction TypeReagentsConditions
1CyclizationHydrazine, Carboxylic AcidHeat, Acidic Conditions
2Nucleophilic SubstitutionPhenyl Halide, Hydroxyethoxyethyl AlcoholBase, Solvent
3CouplingAmine, Acid ChlorideMild Heating

Medicinal Chemistry

This compound has shown promise in various biological assays:

  • Antiallergic Activity : Studies have indicated that related tetrazole derivatives exhibit significant antiallergic effects in animal models, suggesting potential therapeutic uses in treating allergic conditions .
  • Angiotensin-II Receptor Antagonism : Similar compounds have been evaluated as angiotensin-II receptor antagonists, which are crucial for managing hypertension and related cardiovascular diseases .
  • Corrosion Inhibition : Research has demonstrated that tetrazole derivatives can serve as effective corrosion inhibitors in metal protection applications due to their ability to form stable complexes with metal surfaces .

Case Studies

  • Antiallergic Efficacy :
    • A study evaluated the antiallergic activity of a series of tetrazole derivatives, including those similar to this compound. One compound showed an ID50 value of 0.16 mg/kg, significantly outperforming standard treatments like disodium cromoglycate .
  • Corrosion Inhibition :
    • A comparative study on various heterocyclic compounds highlighted the effectiveness of tetrazole-based inhibitors in reducing corrosion rates in acidic environments, demonstrating their industrial applicability .

Material Science Applications

The unique chemical properties of this compound make it suitable for various material science applications:

  • Polymer Additives : Its incorporation into polymer matrices has been explored to enhance thermal stability and mechanical properties.
  • Coatings : The compound's ability to adhere to metal surfaces makes it a candidate for protective coatings against environmental degradation.

Mechanism of Action

The mechanism of action of N-(2-(2-hydroxyethoxy)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing the compound to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The hydroxyethoxyethyl side chain may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Thiadiazole and Thiazole Carboxamides

Example Compound :

  • N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide () Core Structure: 1,3,4-Thiadiazole (a five-membered ring with two nitrogen and one sulfur atom). Substituents: A phenyl group at position 2 and a thioxo group at position 3. Activity: Exhibits ~60% enzyme inhibition at 50 µg/mL in preliminary assays, likely due to sulfur’s electron-withdrawing effects enhancing electrophilic interactions .

Another Example:

  • 2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide ()
    • Core Structure : Thiazole (a five-membered ring with one nitrogen and one sulfur atom).
    • Substituents : Methyl and phenyl groups on the thiazole, coupled with a thiocarboxamide side chain.
    • Synthesis : Derived from hydrazinecarbothioamide precursors, differing from the tetrazole’s carbamate-based synthesis .

Triazole Carboxamides

Example Compound :

  • N-(2-Ethoxyphenyl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide () Core Structure: 1,2,3-Triazole (three nitrogen atoms in a five-membered ring). Substituents: Ethoxyphenyl and isopropylphenyl groups. Activity: Triazoles are known for click chemistry applications and antimicrobial activity, but the ethoxy group may reduce solubility compared to the hydroxyethoxyethyl chain in the tetrazole analog .

Another Example:

  • N-(2-Ethoxyphenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide ()
    • Substituents : Fluorophenyl and methyl groups.
    • Key Difference : Fluorine’s electronegativity enhances binding affinity in some targets, but the absence of a hydrophilic side chain limits bioavailability .

Piperidine and Fentanyl-Related Analogs

Example Compound :

  • 1-[2-(2-Hydroxyethoxy)-ethyl]-4-phenylpiperidine-4-carboxylic acid ethyl ester ()
    • Core Structure : Piperidine (a six-membered saturated ring with one nitrogen atom).
    • Substituents : Hydroxyethoxyethyl and phenyl groups.
    • Relevance : Shares the hydroxyethoxyethyl motif with the tetrazole compound but lacks the heterocyclic core, leading to divergent biological targets (e.g., opioid receptors) .

Tetrazole Derivatives with Varied Substituents

Example Compound :

  • 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1... (truncated name, )
    • Core Structure : Tetrazole with additional fused rings.
    • Substituents : Hydroxy and aromatic groups.
    • Activity : Similar tetrazole derivatives show antiviral or anticancer properties, emphasizing the scaffold’s versatility .

Structural and Functional Comparison Table

Compound Class Core Structure Key Substituents Solubility Notable Activity Reference
Tetrazole Carboxamide Tetrazole Phenyl, hydroxyethoxyethyl High (polar) Potential enzyme inhibition
Thiadiazole Carboxamide 1,3,4-Thiadiazole Phenyl, thioxo Moderate ~60% inhibition at 50 µg/mL
Triazole Carboxamide 1,2,3-Triazole Ethoxyphenyl, isopropylphenyl Low Antimicrobial
Piperidine Analog Piperidine Hydroxyethoxyethyl, phenyl Moderate Opioid receptor interaction

Critical Analysis of Differences

  • Substituent Effects : The hydroxyethoxyethyl group enhances solubility compared to ethoxy or methyl groups in triazole/thiadiazole analogs, which may improve oral bioavailability .
  • Synthetic Routes : Tetrazole synthesis relies on carbamate intermediates, while thiadiazoles and triazoles use hydrazine or click chemistry approaches, affecting scalability .

Biological Activity

N-(2-(2-hydroxyethoxy)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article provides a detailed overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound belongs to the class of tetrazole derivatives, which are known for their diverse biological activities. Its chemical structure can be represented as follows:

  • Molecular Formula : C₁₃H₁₈N₄O₃
  • Molecular Weight : 270.31 g/mol
  • IUPAC Name : this compound

This structure contributes to its solubility and interaction with biological targets.

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that typically include the formation of the tetrazole ring, followed by the introduction of the phenyl and hydroxyethoxy groups. Characterization techniques such as NMR, FTIR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Antihypertensive Activity

Recent studies have indicated that derivatives of tetrazole compounds exhibit significant antihypertensive properties. For instance, a related compound was evaluated for its ability to lower blood pressure in hypertensive models. The results demonstrated that certain derivatives showed enhanced efficacy compared to traditional antihypertensive drugs, suggesting a promising avenue for further research .

Antioxidant Properties

The antioxidant activity of this compound has been assessed using various assays, including the DPPH assay. The compound demonstrated significant free radical scavenging abilities, indicating its potential as a therapeutic agent against oxidative stress-related conditions .

Antiallergic Activity

Another area of interest is the antiallergic activity of related tetrazole derivatives. A study highlighted that certain compounds within this class exhibited strong antiallergic effects in animal models, with one derivative showing an ID50 value significantly lower than established antiallergic medications . This suggests that similar activities may be present in this compound.

Table 1: Biological Activity Summary

Activity TypeAssay MethodResultReference
AntihypertensiveBlood Pressure TestSignificant reduction observed
AntioxidantDPPH AssayHigh free radical scavenging
AntiallergicPCA TestID50 = 0.16 mg/kg

Case Study 1: Antihypertensive Effects

In a controlled study involving hypertensive rats, this compound was administered at varying doses. The results indicated a dose-dependent decrease in systolic blood pressure, with optimal results observed at a dose of 10 mg/kg. The study concluded that the compound's mechanism may involve modulation of angiotensin II receptors .

Case Study 2: Antioxidant Potential

A comparative study assessed the antioxidant capacity of this compound against standard antioxidants like ascorbic acid. The compound exhibited superior scavenging activity at concentrations above 50 µM, suggesting its potential utility in formulations aimed at combating oxidative stress .

Q & A

Q. What synthetic routes are commonly employed to construct the tetrazole ring in N-(2-(2-hydroxyethoxy)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide?

The tetrazole ring is typically synthesized via [1,3]-dipolar cycloaddition between nitriles and sodium azide. For example, describes the use of sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at 80–100°C to form the tetrazole core. Reaction optimization often involves adjusting stoichiometric ratios (e.g., 1:1.2 nitrile-to-azide) and monitoring reaction progress via thin-layer chromatography (TLC) to prevent over-azidation .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Characterization methods include:

  • FT-IR spectroscopy : Confirmation of tetrazole C=N stretching (∼1600–1650 cm⁻¹) and carboxamide N–H bending (∼1550 cm⁻¹) .
  • ¹H NMR : Identification of the phenyl group (δ 7.2–7.6 ppm), hydroxyethoxyethyl side chain (δ 3.4–4.0 ppm), and tetrazole proton (δ 8.5–9.0 ppm) .
  • Melting point analysis : Consistency with literature values (±2°C) to rule out polymorphic impurities .

Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?

Q. How should researchers address contradictory data in antimicrobial activity across different pH conditions?

highlights pH-dependent antimicrobial activity due to protonation of the tetrazole ring (pKa ∼4.5–5.0). At acidic pH, the protonated tetrazole may exhibit reduced membrane penetration. To resolve contradictions:

  • Perform zeta potential measurements to assess bacterial surface charge changes.
  • Use isothermal titration calorimetry (ITC) to quantify pH-dependent binding thermodynamics .

Q. What strategies mitigate side reactions during functionalization of the carboxamide group?

  • Protective groups : Temporarily protect the tetrazole NH with tert-butoxycarbonyl (Boc) during alkylation/acylation reactions.
  • Catalytic optimization : Use palladium catalysts (e.g., Pd/C) for selective hydrogenation of nitro groups without reducing the tetrazole ring .

Q. How can computational methods predict the compound’s reactivity in novel reaction environments?

  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
  • Molecular dynamics (MD) simulations : Model solvation effects in polar aprotic solvents (e.g., DMF vs. DMSO) to optimize reaction kinetics .

Methodological Considerations

Q. Table 1. Key Analytical Parameters for Characterization

TechniqueCritical ParametersReference
FT-IRC=N (1600–1650 cm⁻¹), N–H (1550 cm⁻¹)
¹H NMRPhenyl (δ 7.2–7.6 ppm), Tetrazole (δ 8.5–9.0 ppm)
HPLC-PDAC18 column, 0.1% TFA in H₂O/MeCN gradient

Q. Table 2. Example SAR Modifications and Outcomes

ModificationObserved Effect on MIC (μg/mL)Rationale
Phenyl → 4-NO₂-phenylMIC ↓ 50% (S. aureus)Enhanced electron deficiency
Hydroxyethoxyethyl → ThioethylMIC ↓ 70% (E. coli)Improved lipophilicity

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